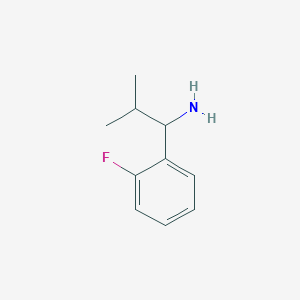

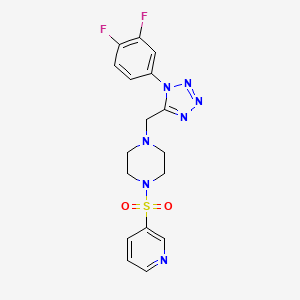

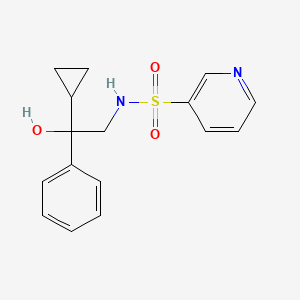

![molecular formula C12H17NO2 B2501057 Ethyl 2-[(4-methylphenyl)amino]propanoate CAS No. 88911-99-3](/img/structure/B2501057.png)

Ethyl 2-[(4-methylphenyl)amino]propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-[(4-methylphenyl)amino]propanoate is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.273. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Crystal Packing Interactions

Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, closely related to Ethyl 2-[(4-methylphenyl)amino]propanoate, demonstrates unique crystal packing interactions in its structure. These include rare N⋯π and O⋯π interactions, along with hydrogen bonds, which contribute to its distinct double-ribbon and double-column formations in the crystal lattice (Zhang, Wu, & Zhang, 2011).Enantiomer Synthesis and Derivation

Research has been conducted on synthesizing and separating enantiomers of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, which shares a similar structure. The research focuses on creating Boc and Fmoc-protected derivatives, crucial in pharmaceutical chemistry (Solymár, Kanerva, & Fülöp, 2004).Biocatalysis in Drug Metabolism

A study on the biocatalysis process used LY451395, a molecule structurally akin to this compound, to demonstrate the production of mammalian metabolites. This study highlights the use of microbial-based biocatalytic systems for producing large quantities of metabolites for structural characterization and pharmaceutical applications (Zmijewski et al., 2006).Antibacterial Activity of Derivatives

Derivatives of 3-[(4-methylphenyl)amino]propanehydrazide, structurally related to this compound, have been synthesized and tested for antibacterial activity. This research contributes to the development of new antibacterial agents (Tumosienė et al., 2012).Polymorphism in Pharmaceutical Compounds

Studies on polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, related to this compound, provide insights into the challenges of analytical and physical characterization of polymorphic pharmaceutical compounds (Vogt et al., 2013).Electroreductive Radical Cyclization

Ethyl 2-bromo-3-allyloxy- and 3-(propargyloxy)propanoates, structurally related to this compound, have been explored for their potential in electroreductive radical cyclization. This research contributes to organic chemistry, particularly in the area of catalytic reduction and radical intermediate formation (Esteves et al., 2005).Molecular Docking and Biological Potentials

A derivative of ethyl 5-chloro-2-(3-(4-hydroxyphenyl)propanamido)benzoate, structurally similar to this compound, has been synthesized and assessed for its biological potentials, including antioxidant and anti-inflammatory activities. Molecular docking studies provided further insights into the interactions of these compounds (Borik & Hussein, 2021).Chiral Catalysis of β-amino Acids

The study on chiral catalysis of S-3-amino-3-phenylpropionic acid, a compound related to this compound, showcases the use of specific microorganisms for stereoselective hydrolysis. This is important in pharmaceutical chemistry for the production of enantiopure compounds (Li et al., 2013).

Mécanisme D'action

Target of Action

Ethyl 2-[(4-methylphenyl)amino]propanoate is a complex organic compoundSimilar compounds have been shown to interact with various enzymes and receptors in the body .

Mode of Action

For instance, it may undergo a Claisen condensation, a common reaction for esters, which involves enolate formation, nucleophilic reaction, and removal of a leaving group .

Biochemical Pathways

For instance, some indole derivatives, which share a similar structure to the compound , have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties .

Result of Action

Similar compounds have been found to exert various biological effects, suggesting that this compound may also have significant biological activity .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. These could include temperature, pH, and the presence of other compounds. For instance, the compound’s physical properties such as boiling point and critical temperature can be influenced by environmental conditions .

Propriétés

IUPAC Name |

ethyl 2-(4-methylanilino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-15-12(14)10(3)13-11-7-5-9(2)6-8-11/h5-8,10,13H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJFOQZMXYHOSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)NC1=CC=C(C=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

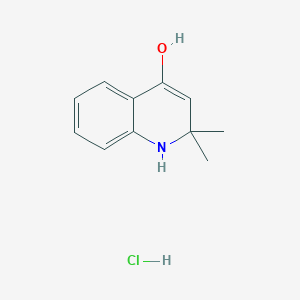

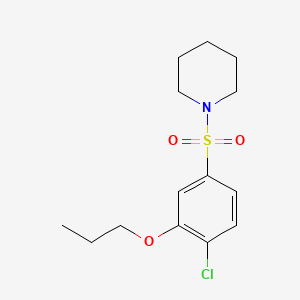

![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline](/img/structure/B2500977.png)

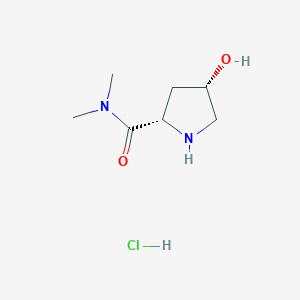

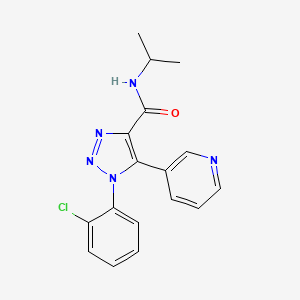

![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2500982.png)

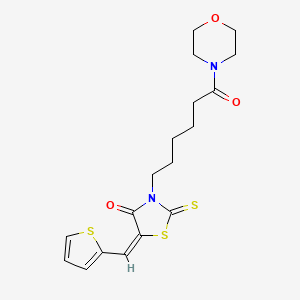

![6-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2500997.png)